Prodilidine hydrochloride

Übersicht

Beschreibung

Prodilidinhydrochlorid ist ein opioid-Analgetikum, das ein ringkontrahiertes Analogon von Prodin ist. Es hat eine ähnliche analgetische Wirksamkeit wie Codein, ist aber nur etwa ein Drittel so potent. Diese Verbindung ist bekannt für ihr geringes Suchtpotenzial, was sie zu einer sichereren Alternative für die Schmerzbehandlung macht .

Herstellungsmethoden

Prodilidinhydrochlorid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Cyclokondensation eines Aldehyds mit einer 1,3-Dicarbonylverbindung in Gegenwart von Ammoniak zur Bildung von 1,4-Dihydropyridinen, die dann zu dem gewünschten Produkt oxidiert werden . Industrielle Produktionsmethoden beinhalten oft die Verwendung von Phenylsilan, das die Bildung und Reduktion von Imin fördert, die Cyclisierung initiiert und das Piperidinon-Zwischenprodukt mit einem Eisenkomplex als Katalysator reduziert .

Vorbereitungsmethoden

Prodilidine hydrochloride can be synthesized through various methods. One common synthetic route involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired product . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Analyse Chemischer Reaktionen

Prodilidinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, um die Verbindung in ihre oxidierte Form umzuwandeln.

Reduktion: Häufige Reduktionsmittel werden verwendet, um die Verbindung in ihre reduzierte Form umzuwandeln.

Wissenschaftliche Forschungsanwendungen

Pain Management

Prodilidine hydrochloride is primarily studied for its analgesic properties. Clinical trials have demonstrated its effectiveness in treating moderate pain levels, particularly in patients who may be at risk for opioid dependency. For example, early studies indicated that prodilidine could provide significant pain relief comparable to traditional analgesics like codeine, albeit with fewer side effects .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of this compound:

-

Study 1: Analgesic Efficacy

A crossover study involving 44 patients assessed the analgesic effects of prodilidine compared to placebo and other analgesics. Results indicated that while prodilidine provided effective pain relief, it was less potent than codeine. Side effects were generally mild and included nausea and drowsiness . -

Study 2: Long-term Administration

In a long-term study assessing chronic pain management, patients receiving prodilidine reported fewer instances of severe side effects compared to those on traditional opioids. This study highlighted prodilidine's potential as a safer alternative for chronic pain treatment .

Comparison Table: this compound vs. Other Analgesics

| Compound Name | Primary Use | Mechanism of Action | Unique Feature |

|---|---|---|---|

| This compound | Analgesic | Mu-opioid receptor agonist | Low abuse potential |

| Codeine | Analgesic | Mu-opioid receptor agonist | Higher potency |

| Aspirin | Analgesic/Anti-inflammatory | COX inhibition | Non-opioid; anti-inflammatory |

This table emphasizes prodilidine's unique position within the analgesic landscape, particularly its lower abuse potential compared to traditional opioids like codeine.

Wirkmechanismus

Prodilidine hydrochloride exerts its effects by acting as a mu-opioid receptor agonist. This interaction leads to the activation of the receptor, which in turn inhibits the release of neurotransmitters involved in pain transmission. The molecular targets and pathways involved include the central nervous system’s opioid receptors, which modulate pain perception and response .

Vergleich Mit ähnlichen Verbindungen

Prodilidinhydrochlorid ist einzigartig in seinem geringen Suchtpotenzial im Vergleich zu anderen opioid-Analgetika. Zu den ähnlichen Verbindungen gehören:

Codein: Ein opioid-Analgetikum mit höherem Suchtpotenzial.

Morphin: Ein starkes opioid-Analgetikum mit signifikantem Suchtpotenzial.

Prodin: Ein ringkontrahiertes Analogon von Prodilidin mit ähnlichen analgetischen Eigenschaften, aber höherer Potenz

Prodilidinhydrochlorid zeichnet sich durch sein ausgewogenes Wirkungs- und Sicherheitsprofil aus, was es zu einer wertvollen Verbindung in der Schmerzbehandlungsforschung und -anwendung macht.

Biologische Aktivität

Prodilidine hydrochloride, a compound initially synthesized in the early 1960s, has been studied extensively for its analgesic properties and its mechanism of action as an opioid receptor agonist. This article provides a comprehensive overview of its biological activity, including mechanisms, pharmacological effects, and clinical findings.

This compound primarily functions as a mu-opioid receptor agonist . This interaction leads to the modulation of pain perception through the inhibition of neurotransmitter release involved in pain transmission. The compound's action is characterized by:

- Receptor Binding : It exhibits affinity for various opioid receptors, particularly mu receptors, which are crucial for mediating analgesic effects.

- Signal Transduction : Activation of mu-opioid receptors results in decreased adenylate cyclase activity, leading to reduced cyclic AMP levels and subsequent inhibition of pain pathways in the central nervous system (CNS) .

Binding Affinity

The binding affinity of this compound to different opioid receptors can be summarized in the following table:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Mu-opioid receptor | 12.4 |

| Delta-opioid receptor | Not specified |

| Kappa-opioid receptor | Not specified |

These values indicate that Prodilidine has a significant affinity for mu-opioid receptors, which is associated with its analgesic effects .

Analgesic Efficacy

Clinical studies have demonstrated that this compound possesses analgesic properties, though its potency is generally considered lower than that of traditional opioids like morphine or codeine. For instance:

- In comparative studies, Prodilidine was found to be less effective than codeine at equivalent doses. Specifically, 100 mg of Prodilidine was less effective than 30 mg of codeine in providing pain relief .

- A crossover study involving 44 patients indicated that while Prodilidine provided some analgesia, it was not as potent as standard analgesics such as aspirin or codeine .

Case Studies and Clinical Findings

Several studies have explored the clinical applications and side effects associated with this compound:

- Cass and Frederik (1961) : This foundational study assessed the analgesic efficacy of Prodilidine compared to aspirin and codeine. Results showed that while it provided some pain relief, it was significantly less effective than codeine and even aspirin at higher doses .

- Telford & Keats (1964) : This study evaluated Prodilidine's analgesic effects in postoperative patients. The findings suggested that higher doses led to increased subjective side effects such as dizziness and nausea, raising concerns about its overall tolerability compared to other analgesics .

Side Effects and Tolerability

Common side effects observed during clinical evaluations include:

- Nausea

- Dizziness

- Sedation

- Respiratory depression (in higher doses)

These side effects are critical considerations when evaluating Prodilidine's therapeutic use, especially in populations at risk for opioid dependence or abuse .

Eigenschaften

CAS-Nummer |

3734-16-5 |

|---|---|

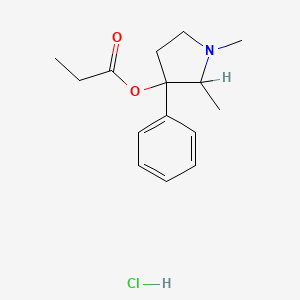

Molekularformel |

C15H22ClNO2 |

Molekulargewicht |

283.79 g/mol |

IUPAC-Name |

(1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-4-14(17)18-15(10-11-16(3)12(15)2)13-8-6-5-7-9-13;/h5-9,12H,4,10-11H2,1-3H3;1H |

InChI-Schlüssel |

RBBBYDOGRKOESS-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl |

Kanonische SMILES |

CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

3734-16-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Prodilidine hydrochloride; Prodilidine HCl; A-1981-12; ARC I-O-1; CI 427; CI-427; CL 427; Cogesic; EINECS 223-094-7; NSC 172119. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.